(Dichlorophosphanyl)acetyl chloride
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Overview
Description
(Dichlorophosphanyl)acetyl chloride is an organophosphorus compound characterized by the presence of both a dichlorophosphanyl group and an acetyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichlorophosphanyl)acetyl chloride typically involves the reaction of acetyl chloride with a suitable phosphorus reagent. Common methods include:
Reaction with Phosphorus Trichloride (PCl3): This method involves the reaction of acetyl chloride with phosphorus trichloride under controlled conditions to yield this compound.
Reaction with Phosphorus Pentachloride (PCl5): Another approach is the reaction of acetyl chloride with phosphorus pentachloride, which also produces this compound along with other by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dichlorophosphanyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophiles due to the presence of the electrophilic carbonyl carbon and the dichlorophosphanyl group.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding acids and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with amines produces amides.
- Reaction with alcohols produces esters.
- Reaction with thiols produces thioesters .
Scientific Research Applications
(Dichlorophosphanyl)acetyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for introducing acetyl and dichlorophosphanyl groups into molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: Research into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (Dichlorophosphanyl)acetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon and the dichlorophosphanyl group make it highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the dichlorophosphanyl group.
Phosphorus Trichloride: Contains phosphorus and chlorine but lacks the acetyl group.
Phosphorus Pentachloride: Similar in containing phosphorus and chlorine but with different reactivity and applications
Properties
CAS No. |
65412-46-6 |
---|---|
Molecular Formula |
C2H2Cl3OP |
Molecular Weight |
179.36 g/mol |
IUPAC Name |
2-dichlorophosphanylacetyl chloride |
InChI |
InChI=1S/C2H2Cl3OP/c3-2(6)1-7(4)5/h1H2 |
InChI Key |
MGQSYKGBPZMWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)P(Cl)Cl |
Origin of Product |
United States |
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